5-(4-Ethylphenyl)cyclohexane-1,3-dione
Overview
Description
5-(4-Ethylphenyl)cyclohexane-1,3-dione is a small molecule compound with the molecular formula C14H16O2 and a molecular weight of 216.28 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring substituted with a 4-ethylphenyl group and two keto groups at positions 1 and 3 .
Preparation Methods
The synthesis of 5-(4-Ethylphenyl)cyclohexane-1,3-dione typically involves the reaction of 4-ethylbenzaldehyde with cyclohexane-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The mixture is heated under reflux conditions to facilitate the reaction, and the product is then purified through recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
5-(4-Ethylphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(4-Ethylphenyl)cyclohexane-1,3-dione has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(4-Ethylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
5-(4-Ethylphenyl)cyclohexane-1,3-dione can be compared with other similar compounds, such as:
5-Phenylcyclohexane-1,3-dione: This compound lacks the ethyl group on the phenyl ring, which may affect its reactivity and biological activity[][6].
5-(4-Methylphenyl)cyclohexane-1,3-dione: The presence of a methyl group instead of an ethyl group can lead to differences in steric and electronic effects[][6].
5-(4-Isopropylphenyl)cyclohexane-1,3-dione: The isopropyl group introduces additional steric hindrance, which can influence the compound’s chemical behavior[][6].
Properties
IUPAC Name |
5-(4-ethylphenyl)cyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-2-10-3-5-11(6-4-10)12-7-13(15)9-14(16)8-12/h3-6,12H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYXYUUAKSBXRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC(=O)CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101283086 | |
Record name | 5-(4-Ethylphenyl)-1,3-cyclohexanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101283086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255147-00-2 | |
Record name | 5-(4-Ethylphenyl)-1,3-cyclohexanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Ethylphenyl)-1,3-cyclohexanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101283086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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